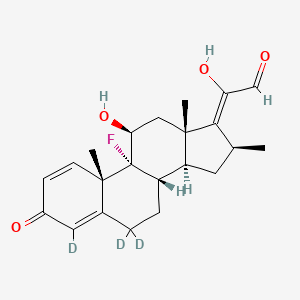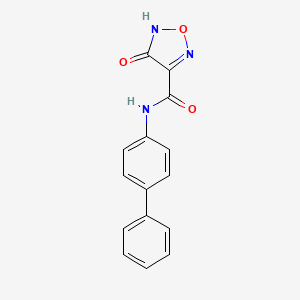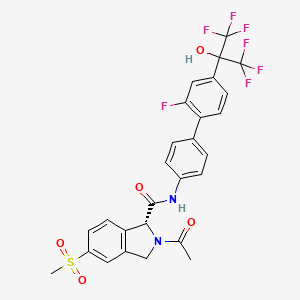![molecular formula C18H24I3N3O8 B12425003 1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]-3-N-(trideuteriomethyl)benzene-1,3-dicarboxamide](/img/structure/B12425003.png)
1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]-3-N-(trideuteriomethyl)benzene-1,3-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]-3-N-(trideuteriomethyl)benzene-1,3-dicarboxamide is a complex organic compound characterized by the presence of multiple iodine atoms and hydroxyl groups. This compound is notable for its application in medical imaging, particularly as a non-ionic contrast agent in X-ray and computed tomography (CT) scans. The presence of iodine atoms enhances the compound’s radiopacity, making it useful for visualizing internal structures in medical diagnostics .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]-3-N-(trideuteriomethyl)benzene-1,3-dicarboxamide involves several key steps:
Iodination Reaction: The initial step involves the iodination of 5-amino-1,3-benzenedicarboxylic acid using potassium iodide and trichloroisocyanuric acid as the oxidant.
Acetylation: The iodinated intermediate is then acetylated using glacial acetic acid and thionyl chloride.
Formation of Amide: The acetylated compound undergoes a reaction with 1-amino-2,3-propanediol in a dipolar aprotic solvent such as dimethylformamide (DMF) or dimethylacetamide (DMA).
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:
Controlled Reaction Conditions: Maintaining specific temperatures and pH levels to ensure high yield and purity.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Steps: Implementing purification techniques such as crystallization and filtration to obtain the final product.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Deiodinated derivatives.
Substitution Products: Compounds with new functional groups replacing hydroxyl or iodine atoms.
科学的研究の応用
1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]-3-N-(trideuteriomethyl)benzene-1,3-dicarboxamide has several scientific research applications:
Medical Imaging: As a non-ionic contrast agent in X-ray and CT scans, it enhances the visibility of internal structures.
Pharmaceutical Research: Used as an intermediate in the synthesis of other diagnostic agents.
Biological Studies: Employed in studies involving radiopaque compounds to understand their behavior in biological systems.
Industrial Applications: Utilized in the development of new imaging technologies and diagnostic tools.
作用機序
The compound exerts its effects primarily through its high iodine content, which increases its radiopacity. When introduced into the body, the iodine atoms absorb X-rays, creating a contrast between different tissues and structures. This allows for enhanced visualization in medical imaging . The molecular targets include various tissues and organs, where the compound accumulates and provides detailed images .
類似化合物との比較
Iohexol: Another non-ionic contrast agent used in medical imaging.
Ioversol: Similar in structure and function, used for enhancing radiographic images.
Iodixanol: Known for its low osmolality and high radiopacity, used in CT scans.
Uniqueness: 1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]-3-N-(trideuteriomethyl)benzene-1,3-dicarboxamide is unique due to its specific combination of functional groups and deuterium labeling, which may offer advantages in terms of stability and imaging quality .
特性
分子式 |
C18H24I3N3O8 |
|---|---|
分子量 |
794.1 g/mol |
IUPAC名 |
1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]-3-N-(trideuteriomethyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C18H24I3N3O8/c1-24(4-9(28)6-26)18(31)12-13(19)11(17(30)22-3-8(27)5-25)14(20)16(15(12)21)23-10(29)7-32-2/h8-9,25-28H,3-7H2,1-2H3,(H,22,30)(H,23,29)/i1D3 |
InChIキー |
DGAIEPBNLOQYER-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])N(CC(CO)O)C(=O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)NC(=O)COC)I |
正規SMILES |
CN(CC(CO)O)C(=O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)NC(=O)COC)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-N-propan-2-yl-4-N-[2-(trifluoromethyl)pyridin-4-yl]-6-[6-(trifluoromethyl)pyridin-2-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B12424925.png)






![methyl 2-[(1S,3S,7S,12R,16R,18S)-8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B12424983.png)
![[(2R,6S,7S,9R,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B12424994.png)


![(1R,9S,12S,15R,16E,18S,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12425013.png)
![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[5-(6-hydroxyhexylamino)-5-oxopentoxy]oxan-2-yl]methyl acetate](/img/structure/B12425015.png)

